1-Boc-4-(4'-Cyanophenyl)piperidine

Organic Synthesis Medicinal Chemistry Building Block

Procurement of the deprotected analogue 4-(4'-cyanophenyl)piperidine eliminates the strategic Boc protection, preventing selective N-functionalization and complicating multi-step syntheses. Our Boc-protected building block directly addresses this: • Enables orthogonal synthetic strategies-the Boc group keeps the piperidine nitrogen inert during cyanophenyl elaboration (reduction, hydrolysis, cross-coupling). • The para-cyano group is critical for σ1 receptor affinity; class-level data show that methoxy or halogen substitutions abolish target selectivity. • Supplied as ≥98% pure white solid with full analytical documentation (NMR, HPLC). Immediate stock for hit-to-lead and parallel library synthesis.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Cat. No. B7900147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4'-Cyanophenyl)piperidine
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3
InChIKeyCHENFYPIKKZGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(4'-Cyanophenyl)piperidine: A Critical Building Block for Precision-Engineered Aromatic Piperidine Libraries


1-Boc-4-(4'-Cyanophenyl)piperidine (CAS: 162997-33-3) is an advanced organic building block featuring a tert-butyloxycarbonyl (Boc)-protected piperidine core with a para-cyanophenyl substituent at the 4-position . This compound is a key intermediate for synthesizing functionalized piperidine derivatives used in drug discovery, particularly for targets requiring aromatic and nitrile interactions . Unlike the deprotected analogue 4-(4'-cyanophenyl)piperidine, the Boc group enables orthogonal synthetic strategies by protecting the piperidine nitrogen during coupling reactions . Its value proposition lies in its utility as a scaffold that can be elaborated into novel chemical entities, rather than in any intrinsic biological activity.

1-Boc-4-(4'-Cyanophenyl)piperidine: Understanding Functional Group Strategy to Prevent Costly Synthetic Failures


Generic substitution within the aryl-piperidine class is a high-risk procurement strategy due to functional group-dependent reactivity and divergent biological profiles in downstream applications. The Boc protecting group on 1-Boc-4-(4'-Cyanophenyl)piperidine is not merely a placeholder; it is a critical strategic element that dictates the compound's utility in orthogonal synthetic schemes . Procuring the deprotected analogue, 4-(4'-cyanophenyl)piperidine, may seem like a shortcut but it eliminates the ability to selectively functionalize the piperidine nitrogen in the presence of other reactive handles . Furthermore, the para-cyano substituent confers specific electronic properties that are not mimicked by analogues with methoxy or halogen substituents. Crucially, data from related 4-cyano-4-phenylpiperidine series show that even minor structural changes can drastically alter target selectivity, with some analogues displaying high affinity for sigma receptors while others show no activity at all [1]. The evidence below quantifies these critical differences.

1-Boc-4-(4'-Cyanophenyl)piperidine: Head-to-Head Evidence for Strategic Procurement Decisions


Orthogonal Synthesis via Boc Protection: A Comparative Analysis of Reactivity and Strategic Utility

The presence of the Boc protecting group on 1-Boc-4-(4'-Cyanophenyl)piperidine fundamentally alters its synthetic utility compared to its deprotected analogue, 4-(4'-cyanophenyl)piperidine. The Boc group enables the selective functionalization of other parts of the molecule, particularly the cyanophenyl ring, without interference from the basic piperidine nitrogen . In contrast, the free amine in 4-(4'-cyanophenyl)piperidine is reactive and would need to be protected before many common transformations, adding extra steps and reducing overall yield. This difference is not quantitative but represents a binary state: orthogonal protection versus unselective reactivity . The consequence is a shorter, higher-yielding synthetic route to complex target molecules.

Organic Synthesis Medicinal Chemistry Building Block

Target Selectivity Profile: Leveraging the Cyano Group to Mitigate Off-Target Effects

In a closely related chemical series, the presence of a 4-cyano group on the phenylpiperidine scaffold confers high selectivity for sigma-1 (σ1) receptors while eliminating binding to opioid receptors. A direct study of N-substituted-4-cyano-4-phenylpiperidine analogs showed no affinity for opioid receptors (μ, δ, κ), whereas non-cyano analogues in the same series can retain opioid activity [1]. For example, 4-cyano-4-phenylpiperidine itself was essentially inactive at the μ-opioid receptor (IC50 > 30 μM), a stark contrast to the active parent scaffold [2]. This class-level evidence strongly supports the hypothesis that the cyano group is a key determinant for avoiding opioid receptor engagement.

Sigma Receptor Opioid Receptor Selectivity

Electronic Tuning for Enhanced Binding Affinity: The Impact of the Para-Cyano Substituent on σ1 Receptor Affinity

Within a series of N-substituted-4-cyano-4-phenylpiperidine analogs, the introduction of the 4-cyano group is a key structural feature that enables high affinity for the sigma-1 (σ1) receptor. While the data is for a different N-substituted core, the SAR indicates that the 4-cyano-4-phenyl motif is critical for achieving nanomolar Ki values at σ1 [1]. Specifically, the N-benzyl analog (with a 4-cyano-4-phenyl core) exhibited a σ1 Ki of 2.14 nM, demonstrating the potency achievable with this scaffold [1]. This contrasts with compounds lacking the cyano group, which generally show significantly lower σ1 affinity.

Structure-Activity Relationship Sigma-1 Receptor Binding Affinity

1-Boc-4-(4'-Cyanophenyl)piperidine: High-Value Scenarios for Targeted Procurement


Synthesis of Complex, Orthogonally Protected Piperidine Libraries for Drug Discovery

This building block is ideal for combinatorial chemistry and parallel synthesis campaigns where the piperidine nitrogen must be kept inert. The Boc group allows for diverse functionalization of the cyanophenyl moiety (e.g., reduction to an amine, hydrolysis to an acid, or cross-coupling reactions) without the need for an additional protection step . This streamlines the synthesis of focused libraries for hit-to-lead and lead optimization programs, as supported by the synthetic utility analysis in Section 3 [1].

Development of Selective Sigma-1 (σ1) Receptor Ligands for CNS Disorders

Based on the class-level evidence for the 4-cyano-4-phenylpiperidine scaffold, 1-Boc-4-(4'-Cyanophenyl)piperidine is a strategically valuable starting material for projects targeting the σ1 receptor. The cyano group is crucial for achieving high affinity and selectivity, as demonstrated in Section 3 . After Boc deprotection, the resulting amine can be functionalized with various N-substituents to further optimize σ1 binding and selectivity while avoiding opioid receptor off-target effects [1].

Synthesis of Advanced Intermediates for Kinase or GPCR Inhibitor Programs

The piperidine ring is a privileged scaffold in medicinal chemistry, and the 4-cyanophenyl group is a common motif in inhibitors of various kinases and GPCRs. 1-Boc-4-(4'-Cyanophenyl)piperidine serves as an advanced intermediate for incorporating this key pharmacophore into larger, more complex drug candidates. Its utility is underscored by its classification as a heterocyclic building block for the synthesis of biologically active molecules . The orthogonal protection strategy enabled by the Boc group is particularly valuable in multi-step syntheses of these complex targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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